(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

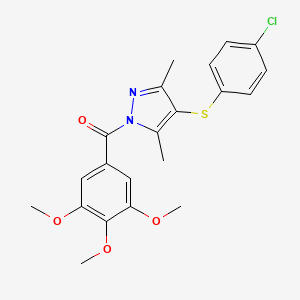

The compound "(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone" is a pyrazole-based derivative featuring a methanone bridge linking a substituted pyrazole ring (with a 4-chlorophenylthio group and methyl substituents) to a 3,4,5-trimethoxyphenyl moiety. The structural uniqueness of this compound lies in its combination of electron-withdrawing (chlorophenylthio) and electron-donating (methoxy) groups, which may modulate its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-12-20(29-16-8-6-15(22)7-9-16)13(2)24(23-12)21(25)14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJJMUPDMGPDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to have antiviral and anticancer activities, suggesting potential targets could be viral proteins or cancer cell pathways.

Mode of Action

These interactions can lead to changes in the conformation or function of the target, thereby exerting its biological effects.

Biochemical Pathways

Related compounds have been shown to inhibit the growth of tumor cells, suggesting that it may interfere with cell proliferation pathways

Result of Action

Related compounds have demonstrated antiviral and anticancer activities, suggesting that it may inhibit viral replication or cancer cell proliferation.

Biological Activity

The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : [4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

- Molecular Formula : C19H20ClN2O3S

- Molecular Weight : 394.89 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its pyrazole ring allows for potential binding to enzymes and receptors involved in several disease pathways. The presence of the chlorophenylthio group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases that play critical roles in cell signaling and proliferation.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptors involved in inflammatory or cancerous pathways.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. One study evaluated the cytotoxicity of various pyrazole compounds against different cancer cell lines, demonstrating that modifications to the structure significantly influence their effectiveness. For instance, compounds with electron-withdrawing groups like chlorophenyl showed enhanced activity against breast cancer cells due to increased binding affinity to target proteins involved in tumor growth .

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. A study focusing on pyrazole derivatives revealed that they could reduce pro-inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some pyrazole derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safe dosage levels and potential side effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Electron Effects : The target compound’s 4-chlorophenylthio group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups on the aryl ring. This duality may enhance charge transfer interactions in biological systems compared to analogs like compound 28, which features a nitro-diazenyl group .

- Solubility: The 3,4,5-trimethoxyphenyl group likely increases hydrophilicity relative to compounds with non-polar substituents (e.g., thienothiophene in 7b ).

- Steric Hindrance: The 3,5-dimethyl groups on the pyrazole ring reduce steric bulk compared to compound 7b, which has a bis-pyrazole-thienothiophene framework .

Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

*Hypothetical data inferred from structural analogs.

Analysis :

- The target compound’s $ ^1H $-NMR would show distinct methoxy proton signals (δ ~3.8–4.0) absent in compounds 7b and 26.

- The thioether group may reduce the C=O stretching frequency slightly compared to compound 7b due to electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.